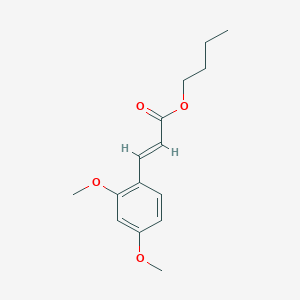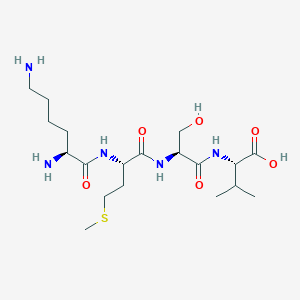
L-Lysyl-L-methionyl-L-seryl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-methionyl-L-seryl-L-valine is a peptide composed of four amino acids: lysine, methionine, serine, and valine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-methionyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-methionyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can react with amino groups under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: N-substituted derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-methionyl-L-seryl-L-valine has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-methionyl-L-seryl-L-valine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate signaling pathways, influence cellular processes, or act as a substrate for enzymatic reactions. The presence of lysine, methionine, serine, and valine residues contributes to its binding affinity and specificity for target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Lysyl-L-methionyl-L-seryl-L-alanine
- L-Lysyl-L-methionyl-L-seryl-L-leucine
- L-Lysyl-L-methionyl-L-seryl-L-isoleucine
Uniqueness
L-Lysyl-L-methionyl-L-seryl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of valine, a branched-chain amino acid, may influence the peptide’s hydrophobicity and structural stability compared to similar peptides with different amino acids.
Eigenschaften
CAS-Nummer |
798540-73-5 |
|---|---|
Molekularformel |
C19H37N5O6S |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H37N5O6S/c1-11(2)15(19(29)30)24-18(28)14(10-25)23-17(27)13(7-9-31-3)22-16(26)12(21)6-4-5-8-20/h11-15,25H,4-10,20-21H2,1-3H3,(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
BLHOWZOVMNBLQI-AJNGGQMLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


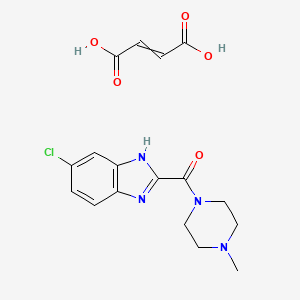
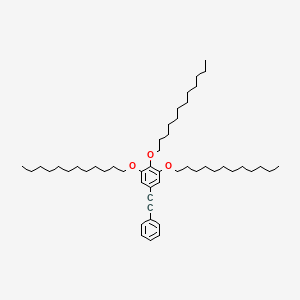

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)

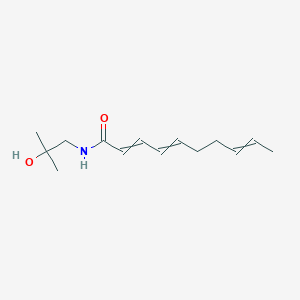
![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)

![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)


![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
